
7-Methylpteridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methylpteridine is a nitrogen-containing heterocyclic compound belonging to the pteridine family. Pteridines are bicyclic structures with two nitrogen atoms in each ring, making them significant in various biological and chemical processes. This compound is known for its presence in methanogenic bacteria, where it contributes to the characteristic blue fluorescence observed under fluorescence microscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Methylpteridine can be synthesized through various methods. One common approach involves the bromination of methyl pteridine, followed by reduction using hydriodic acid in glacial acetic acid . Another method includes the condensation of 6,7-dimethylpteridine with aliphatic amines under aqueous alkaline conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, ensuring the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions: 7-Methylpteridine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various derivatives.
Reduction: Reduction reactions often involve hydriodic acid.
Substitution: Nucleophilic substitution reactions are common, especially at the ring nitrogens and carbons.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydriodic acid in glacial acetic acid is frequently used.
Substitution: Aliphatic amines and aqueous alkali are typical reagents.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Various substituted pteridines, depending on the nucleophile used.
Scientific Research Applications
7-Methylpteridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Methylpteridine involves its interaction with specific molecular targets and pathways. In methanogenic bacteria, it plays a role in the metabolic processes that lead to methane production. The compound’s fluorescence properties are due to its ability to absorb and emit light at specific wavelengths, which is utilized in various fluorescence-based applications .
Comparison with Similar Compounds
Pteridine: The parent compound of the pteridine family.
Dihydrobiopterin: A reduced form of pteridine involved in various biological processes.
Tetrahydrobiopterin: Another reduced form with significant biological roles.
Uniqueness: 7-Methylpteridine is unique due to its specific methyl substitution, which imparts distinct chemical and physical properties. Its role in methanogenic bacteria and its fluorescence characteristics set it apart from other pteridine derivatives .
Properties
CAS No. |
936-40-3 |
|---|---|
Molecular Formula |
C7H6N4 |
Molecular Weight |
146.15 g/mol |
IUPAC Name |
7-methylpteridine |
InChI |
InChI=1S/C7H6N4/c1-5-2-9-6-3-8-4-10-7(6)11-5/h2-4H,1H3 |
InChI Key |
KOCYTWBTXZOUFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C=NC=NC2=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


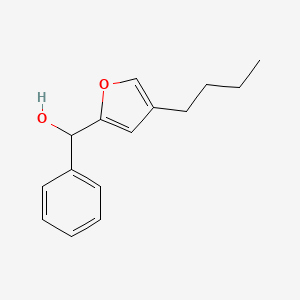
![4-[3-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B15052613.png)
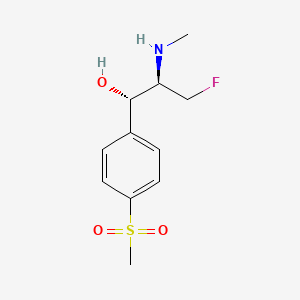
![(1R,5R,6S)-6-hydroxy-8-oxabicyclo[3.2.1]octan-3-one](/img/structure/B15052623.png)
![Ethyl (2Z)-2-chloro-2-[2-(3-chlorophenyl)hydrazin-1-ylidene]acetate](/img/structure/B15052629.png)


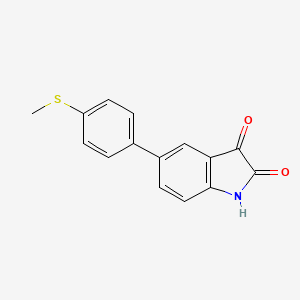
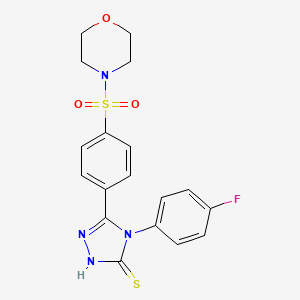
![3-iodo-4-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15052656.png)
![1-[(4-methoxyphenyl)methyl]-1H,4H,5H,6H,7H,8H-pyrazolo[3,4-b]azepin-4-one](/img/structure/B15052659.png)
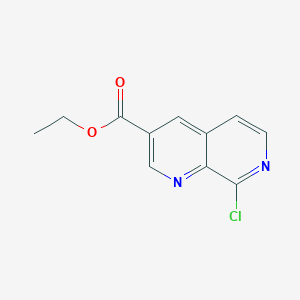
![(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(5-(4-chlorophenyl)furan-2-yl)methanone](/img/structure/B15052679.png)

